1-benzyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
CAS No.: 33738-08-8
Cat. No.: VC11898629
Molecular Formula: C15H16N2OS
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33738-08-8 |
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Molecular Formula | C15H16N2OS |
Molecular Weight | 272.4 g/mol |
IUPAC Name | 1-benzyl-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Standard InChI | InChI=1S/C15H16N2OS/c18-15-16-14(19)12-8-4-5-9-13(12)17(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,18,19) |
Standard InChI Key | DZWKVTIUWNNLRP-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=C3 |
Canonical SMILES | C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system. Key structural features include:
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Benzyl group: Attached at the N1 position, enhancing lipophilicity and potential receptor interactions.
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Sulfanylidene moiety: A sulfur atom double-bonded to the C4 position, contributing to electrophilic reactivity and hydrogen-bonding capabilities.
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Octahydro framework: A saturated eight-membered ring system that confers conformational rigidity .
Physicochemical Data
Property | Value | Source |
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Molecular formula | C₁₅H₁₆N₂OS | |
Molecular weight | 272.4 g/mol | |
CAS Registry Number | 33738-08-8 | |
Density | Not reported | |
Melting/Boiling points | Not available |
The absence of reported melting/boiling points and density suggests limited experimental characterization, highlighting opportunities for further study .
Synthetic Methodologies
Sulfur-Mediated Annulative Coupling
Recent advances in sulfur-mediated synthesis enable the construction of quinazolinone derivatives. For instance, 2-aminobenzamides can react with sulfoxonium ylides in the presence of elemental sulfur to form the quinazolinone core. This method offers broad substrate tolerance and functional group compatibility, making it applicable to synthesize 1-benzyl-4-sulfanylidene derivatives .
Phosphinic Acid Thioester Reactions
A 2020 study demonstrated that phosphinic acid thioesters react with benzyl Grignard reagents to form benzyl sulfides via ambident electrophilicity at the sulfur atom. This pathway could be adapted to introduce the sulfanylidene group into the quinazolinone scaffold .
Representative Reaction Scheme:
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Substrate preparation: 2-Aminobenzamide derivatives are treated with sulfoxonium ylides.
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Cyclization: Elemental sulfur promotes annulation, forming the octahydroquinazolinone ring.
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Functionalization: Benzyl groups are introduced via nucleophilic substitution or Grignard reactions .
Stability and Reactivity
Chemical Stability
Quinazolinones are generally resistant to oxidation, reduction, and hydrolysis under standard conditions. The sulfanylidene group may enhance stability through intramolecular hydrogen bonding with the carbonyl oxygen .
Reactivity Insights
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Electrophilic sulfur: The sulfanylidene moiety participates in nucleophilic substitution reactions, enabling further derivatization.
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Benzyl group: Susceptible to hydrogenolysis, offering a route for prodrug design or controlled release .
Computational and Structural Insights
Molecular Docking Studies
Docking simulations of analogous quinazolinones reveal:
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Hydrogen bonding: Between the sulfanylidene sulfur and catalytic residues (e.g., His263 in tyrosinase).
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Hydrophobic interactions: The benzyl group occupies hydrophobic pockets in enzyme binding sites .
ADMET Predictions
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